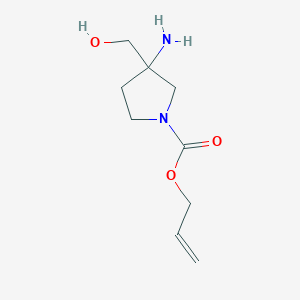

Allyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Allyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring an allyl ester, an amino group, and a hydroxymethyl substituent. The allyl ester group distinguishes it from other carbamate-protected analogs, offering unique synthetic utility in pharmaceutical intermediates, particularly in enzyme inhibitor development (e.g., autotaxin (ATX) inhibitors) .

Properties

IUPAC Name |

prop-2-enyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-2-5-14-8(13)11-4-3-9(10,6-11)7-12/h2,12H,1,3-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKLONMYVPQUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC(C1)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677553 | |

| Record name | Prop-2-en-1-yl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951625-99-3 | |

| Record name | Prop-2-en-1-yl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Allyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including protection and deprotection strategies, as well as coupling reactions. The following general synthetic route has been proposed:

- Protection of Functional Groups : Initial protection of the amino group to prevent unwanted reactions.

- Formation of the Pyrrolidine Ring : Cyclization reactions that yield the pyrrolidine framework.

- Introduction of Hydroxymethyl and Allyl Groups : Specific reactions to introduce hydroxymethyl and allyl substituents on the pyrrolidine ring.

- Final Deprotection : Removal of protecting groups to yield the final product.

This compound exhibits various biological activities that can be attributed to its structural features. Notably, it has shown potential as an inhibitor of specific enzymes and receptors, which may be linked to its amino acid-like structure.

Inhibitory Effects

Research indicates that compounds structurally related to this compound can inhibit key biological pathways:

- Arginase Inhibition : Similar pyrrolidine derivatives have been identified as potent inhibitors of arginase, an enzyme involved in nitric oxide synthesis and immune response regulation . For instance, compounds with structural similarities demonstrated IC50 values in the nanomolar range.

- Neuraminidase Inhibition : Studies on related compounds have shown effectiveness against influenza virus neuraminidase, suggesting potential antiviral applications . The binding interactions at the active site were characterized through X-ray crystallography, revealing critical hydrogen bonds that stabilize inhibitor binding.

Case Studies

Several studies have explored the biological activities of pyrrolidine derivatives, providing insights into their therapeutic potential:

- Antiviral Activity : A study demonstrated that pyrrolidine analogs could effectively inhibit influenza neuraminidase, with structural modifications leading to enhanced potency .

- Cancer Research : Research on spiro-pyrrolidine compounds has indicated their role as Src inhibitors, which are crucial in cancer cell proliferation and migration . These findings suggest that modifications to the pyrrolidine structure can yield compounds with significant anticancer properties.

- Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective properties in models of oxidative stress, indicating a potential application in neurodegenerative diseases .

Data Table

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates:

Allyl carboxylates, including derivatives like allyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate, serve as valuable synthetic intermediates in organic transformations. They are particularly useful in catalytic nucleophilic and electrophilic allylic substitution reactions. Recent advancements have demonstrated their utility in expanding reaction profiles through novel catalytic methods, such as phosphine-catalyzed 1,3-difunctionalization reactions .

Mechanistic Insights:

Research indicates that these compounds can undergo radical mechanisms involving electron donor-acceptor complexes, leading to the formation of diverse molecular scaffolds. For example, the photoinduced phosphine-catalyzed bromodifluoroalkylation of allyl carboxylates has been reported to yield valuable products with broad functional group tolerance, facilitating late-stage modifications of complex molecules .

Medicinal Chemistry

Neuraminidase Inhibition:

Allyl derivatives have been explored for their inhibitory effects on viral neuraminidases, particularly in the context of influenza viruses. Studies have shown that certain pyrrolidine analogs can effectively inhibit neuraminidase activity, demonstrating potential as antiviral agents . The structure-activity relationship (SAR) studies suggest that modifications to the amino acid side chains can enhance inhibitory potency.

Beta-3 Adrenergic Receptor Agonism:

Compounds similar to this compound have been identified as potent agonists of the β3-adrenoceptor. This receptor plays a crucial role in metabolic regulation and energy expenditure, indicating potential applications in treating obesity and metabolic disorders .

Biochemical Applications

Enzyme Modulation:

The compound's structural features allow it to interact with various enzymes, potentially modulating their activity. For instance, studies have indicated that hydroxymethyl pyrrolidines can influence enzyme conformations and activities, which may be leveraged for therapeutic interventions .

Case Studies and Experimental Findings:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between the target compound and its analogs:

Research Findings and Trends

- ATX Inhibitor Development : Pyrrolidine derivatives with hydroxymethyl and carbamate groups (e.g., tert-butyl analogs) are prioritized for ATX inhibition due to their balanced hydrophilicity and enzyme affinity. The allyl ester variant may offer streamlined synthetic routes .

- Spirocyclic Limitations: While spiro compounds like 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecan-3-one exhibit metabolic stability, their poor solubility and synthetic complexity limit broad applicability .

- Pyridine Derivatives: 3-(Aminomethyl)pyridine and related acrylates are valued for their aromatic basicity but lack the multifunctional versatility of pyrrolidine-based structures .

Preparation Methods

General Synthetic Strategy

The synthesis of Allyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves:

- Starting from suitably protected pyrrolidine derivatives or hydroxy-substituted precursors.

- Introduction of the allyloxycarbonyl (allyl carbamate) protecting group on the nitrogen.

- Functionalization of the 3-position with amino and hydroxymethyl groups.

- Use of coupling agents and controlled reaction conditions to optimize yields and purity.

A key aspect is the use of allyl haloformate for introducing the allyloxycarbonyl group, which is a preferred amino protecting group in this synthesis.

Detailed Preparation Process

Starting Materials and Initial Steps

- The synthesis often begins with 1,2,4-trihydroxybutane derivatives or methyl-Boc-D-pyroglutamate as chiral starting materials.

- 1,2,4-trihydroxybutane derivatives can be converted into pyrrolidine rings via intramolecular cyclization in the presence of primary amines.

- Protecting groups such as benzyl or Boc (tert-butyloxycarbonyl) are initially installed on the amino group to control reactivity.

Cyclization and Amino Group Introduction

- The cyclization to form the pyrrolidine ring is carried out by reacting protected hydroxybutane derivatives with primary amines under controlled temperatures (0–70°C) in solvents like tetrahydrofuran.

- The reaction proceeds via displacement of a protected hydroxy group (e.g., mesylate or tosylate) to form the 3-amino-pyrrolidine scaffold.

- The amino protecting group can be exchanged from benzyl to allyloxycarbonyl by reaction with allyl haloformate in inert solvents such as heptane at 30–70°C.

Functional Group Transformations

- Hydroxymethyl substitution at the 3-position is introduced or maintained through selective protection and deprotection steps.

- Use of coupling agents like BOP (Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) facilitates amide bond formation and efficient coupling reactions.

- Lactam reduction and ester hydrolysis steps are employed when starting from pyroglutamate derivatives to access the desired pyrrolidine carboxylate.

Reaction Conditions and Optimization

- Reactions are often performed under pressure (3x10^6 to 2x10^7 Pa) and elevated temperatures (20–200°C, preferably 100–150°C) to improve conversion rates.

- Diastereomeric mixtures formed during alkylation steps are separated by flash chromatography to isolate the desired stereoisomer.

- Protecting groups are chosen to allow selective deprotection without affecting other functional groups.

Representative Synthesis Scheme (Summary)

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Starting from methyl-Boc-D-pyroglutamate | Deprotonation with LHMDS, alkylation with allylbromide | 36% yield of trans isomer after chromatography |

| 2 | Lactam reduction | Super-hydride, BF3 and Et3SiH | 72% over two steps |

| 3 | Ester hydrolysis and amide coupling | EDCI, HOBt with 8-AQ | 72% over two steps |

| 4 | C-H activation arylation | Methyl-3-iodobenzoate | 36% yield |

| 5 | Epimerization, amide hydrolysis, esterification | NaOH in EtOH, TBTA | 19% over three steps |

| 6 | Oxidative cleavage to aldehyde | OsO4, NaIO4 | Final aldehyde obtained in 12% overall yield over nine steps |

Note: This scheme is adapted from related pyrrolidine derivative syntheses and illustrates the complexity and multi-step nature of the preparation.

Process from European Patent EP 1 138 672 A1

An established industrially relevant process for preparing optically active 3-amino-pyrrolidine derivatives, applicable to this compound, involves:

- Conversion of optically active butyl-1,2,4-trimesylate with a primary amine (e.g., benzylamine) in tetrahydrofuran at 0–70°C to form a protected pyrrolidine intermediate.

- Subsequent replacement of the benzyl protecting group with allyloxycarbonyl via reaction with allyl haloformate in an inert solvent at 30–70°C.

- Final introduction of the amino group under pressure (5x10^6–8x10^6 Pa) and elevated temperature (100–150°C) in solvents such as tetrahydrofuran or dimethoxyethane.

This process yields the desired optically active this compound with high chemical and optical purity, reducing the need for racemate resolution and minimizing steps compared to older methods.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Range/Conditions |

|---|---|---|

| Starting material | 1,2,4-trihydroxybutane derivatives or methyl-Boc-D-pyroglutamate | Commercially available or synthesized |

| Amino protecting group installation | Reaction with allyl haloformate | 30–70°C, inert solvent (heptane) |

| Cyclization solvent | Tetrahydrofuran or dimethoxyethane | Ambient to 70°C |

| Pressure during amino group introduction | Applied to facilitate ring closure and substitution | 3x10^6 to 2x10^7 Pa |

| Temperature during pressure step | Enhances reaction rate and yield | 100–150°C |

| Coupling agents | BOP, EDCI, HOBt | Facilitate amide bond formation |

| Purification method | Flash chromatography | Separation of diastereomers |

Research Findings and Notes

- The allyloxycarbonyl protecting group is preferred due to its stability and ease of removal under mild conditions.

- The use of chiral starting materials allows for the synthesis of optically active compounds, which is crucial for pharmaceutical applications.

- Multi-step syntheses involving protection, cyclization, reduction, and coupling are typical, requiring careful optimization of reaction conditions.

- Diastereomeric purity is critical and achieved through chromatographic separation.

- The described processes avoid racemate resolution by starting from chiral precursors, improving overall efficiency and cost-effectiveness.

Q & A

Q. What are the optimized synthetic routes for Allyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves pyrrolidine derivatives reacting with allyl alcohol and tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium hydride). Key steps include ester bond formation and protection of functional groups. For example, acidic or basic hydrolysis (HCl/NaOH) can yield pyrrolidine-1-carboxylic acid intermediates, while cross-coupling reactions (using Pd(PPh₃)₄) enable alkynylation or arylation . Optimizing inert atmospheres and temperature (e.g., 0°C for nucleophilic substitutions) minimizes side reactions and improves purity.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical. NMR parameters include solvent choice (e.g., DCCI3), pulse sequences (zg30), and relaxation delays (1.0000 sec) to resolve stereochemistry . GC-MS with electron ionization can detect impurities, while reverse-phase chromatography (acetonitrile/water) ensures high purity post-synthesis .

Q. How do protecting groups like tert-butyl influence the compound’s stability during synthesis?

The tert-butyl group provides steric hindrance, preventing unwanted side reactions (e.g., oxidation) and enhancing stability during multi-step syntheses. Its removal under acidic conditions (e.g., HCl) yields free amines or hydroxymethyl groups for downstream functionalization .

Advanced Research Questions

Q. What role does stereochemistry play in modulating biological activity, and how can enantiomeric purity be ensured?

The (3R,4R) configuration is critical for interactions with enzymes like pyrroline-5-carboxylate reductase (PYCR1). Chiral resolution via HPLC or asymmetric synthesis (using chiral auxiliaries like (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate) ensures enantiomeric purity, which is validated by circular dichroism (CD) or X-ray crystallography .

Q. How do the amino and hydroxymethyl groups facilitate interactions with biological targets?

The amino group participates in hydrogen bonding with active-site residues (e.g., in viral proteases), while the hydroxymethyl group enhances solubility and binding affinity. Molecular docking studies suggest these groups stabilize interactions with nucleotide biosynthesis enzymes, explaining its antiviral and anticancer potential .

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

Discrepancies in yields (e.g., 70% vs. 90%) may arise from reagent purity, solvent choice (THF vs. dioxane), or catalyst loading (Pd(PPh₃)₄ at 5 mol% vs. 10 mol%). Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, base strength) .

Q. What pharmacological applications are supported by in vitro or in vivo data?

The compound inhibits enzymes involved in nucleotide metabolism (e.g., thymidylate synthase), reducing DNA synthesis in cancer cells. In antiviral studies, it disrupts viral RNA replication by targeting RNA-dependent RNA polymerases .

Q. What mechanisms govern its participation in cross-coupling or nucleophilic substitution reactions?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) proceeds via oxidative addition of aryl halides, while nucleophilic substitutions (e.g., with alkyl bromides) involve transition states stabilized by polar aprotic solvents like THF .

Q. How can byproduct formation during elimination or oxidation be minimized?

Strong bases (e.g., LDA or DBU) at elevated temperatures promote elimination (forming alkenes). Controlling reaction time and using mild oxidants (Dess–Martin periodinane instead of OsO₄) reduces over-oxidation .

Q. What computational methods predict its interactions with novel biological targets?

Density Functional Theory (DFT) calculations model transition states in reactions, while molecular dynamics simulations predict binding modes with proteins. Tools like AutoDock Vina assess binding energies for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.